amino}-4-methylpentanoate](/img/structure/B7960527.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate is a derivative of valine, an amino acid that plays a crucial role in biosynthesis of proteins. This compound finds its relevance in chemical synthesis, research, and industrial applications due to its structural properties and reactivity.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of methyl (2S)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate typically involves the protection of valine’s amino group with tert-butoxycarbonyl (Boc) protection and subsequent esterification of the carboxyl group. Key reagents include tert-butyl dicarbonate and methanol, with the reaction typically being carried out under basic conditions such as sodium hydroxide.
Industrial production methods: : On an industrial scale, the compound is synthesized in large reactors where precise temperature control and solvent recycling optimize yield and minimize waste. Standard purification processes such as crystallization and chromatography are employed to ensure the desired purity levels.
Chemical Reactions Analysis
Types of reactions: : Methyl (2S)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate undergoes various reactions:
Oxidation: : This compound can be oxidized to form corresponding ketones and acids.
Reduction: : Reduction typically affects the ester group, converting it to alcohols.
Substitution: : Nucleophilic substitution can occur at the carbonyl carbon or the ester group.
Common reagents and conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution conditions: : Employing bases or acids to facilitate nucleophilic attack.
Major products formed: : These reactions yield various products such as esters, alcohols, and amines, depending on the reaction pathway and conditions used.
Scientific Research Applications
Methyl (2S)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate is widely used in:
Chemistry: : It serves as a key intermediate in peptide synthesis, contributing to the construction of complex molecular structures.
Biology: : Used in studies involving enzyme-substrate interactions and protein engineering.
Medicine: : Plays a role in the synthesis of pharmaceuticals, particularly in the creation of protease inhibitors and other bioactive compounds.
Industry: : Utilized in the production of fine chemicals and as a building block for various commercial products.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Molecular targets and pathways: : The ester and Boc-protected amine groups enable it to participate in various chemical reactions, particularly nucleophilic substitutions and esterifications. In biological systems, it can interact with enzymes and receptors, often modifying their activity or stability.
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acid derivatives such as:
Methyl (2S)-2-{: (tert-butoxy)carbonylamino}-4-methylbutanoate
Methyl (2S)-2-{: (tert-butoxy)carbonylamino}-4-methylhexanoate
Compared to these compounds, methyl (2S)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate offers unique reactivity patterns and steric effects due to its specific side-chain structure, making it particularly valuable in certain synthetic and research contexts.
Properties
IUPAC Name |
methyl (2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)8-10(11(15)17-7)14(6)12(16)18-13(3,4)5/h9-10H,8H2,1-7H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYQMDIHLQBTQL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![dicyclohexylamine methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoate](/img/structure/B7960446.png)
![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate](/img/structure/B7960451.png)
![Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester](/img/structure/B7960457.png)

![4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B7960473.png)
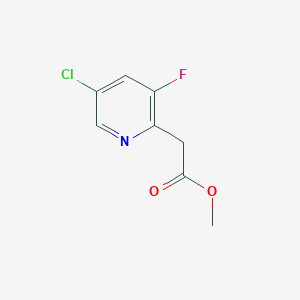
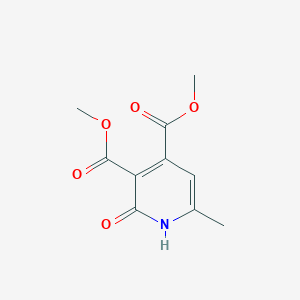
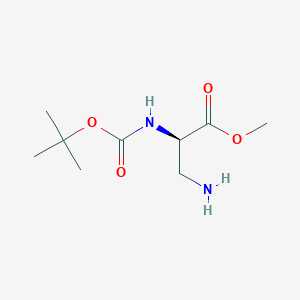
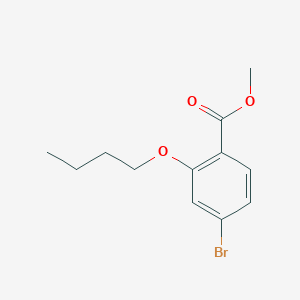
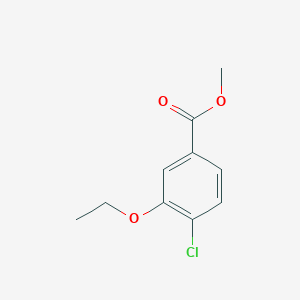
![Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-YL]-4-oxoquinoline-3-carboxylate](/img/structure/B7960498.png)
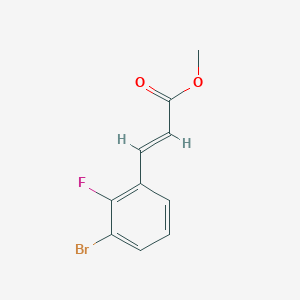
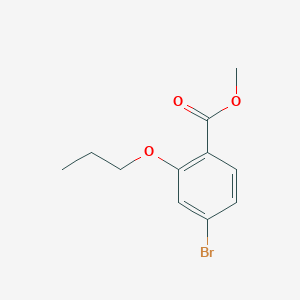
![Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate](/img/structure/B7960548.png)
